

2-Aminoquinoline: A Versatile Scaffold in Modern Organic Synthesis

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Compound of Interest		
Compound Name:	2-Aminoquinoline	
Cat. No.:	B160992	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline, a heterocyclic aromatic amine, has emerged as a cornerstone building block in the field of organic synthesis. Its rigid, planar structure, coupled with the reactive amino group at the 2-position, provides a versatile platform for the construction of a diverse array of complex molecules. This guide delves into the synthesis, properties, and extensive applications of **2-aminoquinoline**, with a particular focus on its role in the development of novel therapeutic agents, advanced agrochemicals, and functional materials. The content herein is intended to serve as a comprehensive resource, providing detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical and biological pathways to aid researchers in leveraging the full potential of this remarkable scaffold.

Physicochemical and Spectroscopic Properties of 2-Aminoquinoline

2-Aminoquinoline typically presents as a light yellow to brown solid and is sparingly soluble in water.[1] A comprehensive summary of its key physical and spectroscopic properties is provided in the table below, offering a valuable reference for characterization and quality control.



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈ N ₂	[1]
Molecular Weight	144.17 g/mol	[1]
Melting Point	126-135 °C	[2]
CAS Number	580-22-3	[1]
Appearance	Light yellow to brown solid	[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm)	8.13 (d, J = 8.4 Hz, 1H), 7.91 (s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 8.0 Hz, 1H), 7.40-7.54 (m, 2H), 4.8 (br s, 2H)	[3] (Derived from similar structures)
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	158.5, 148.2, 138.0, 129.8, 127.5, 126.5, 125.8, 122.2, 109.5	[3] (Derived from similar structures)
IR (KBr) ν (cm ⁻¹)	3440, 3300 (N-H stretch), 1620 (C=N stretch), 1590, 1500 (aromatic C=C stretch)	[3] (Derived from similar structures)

Key Synthetic Methodologies

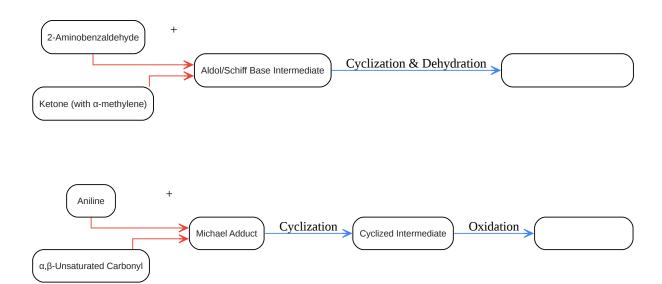
The construction of the **2-aminoquinoline** core can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Synthesis

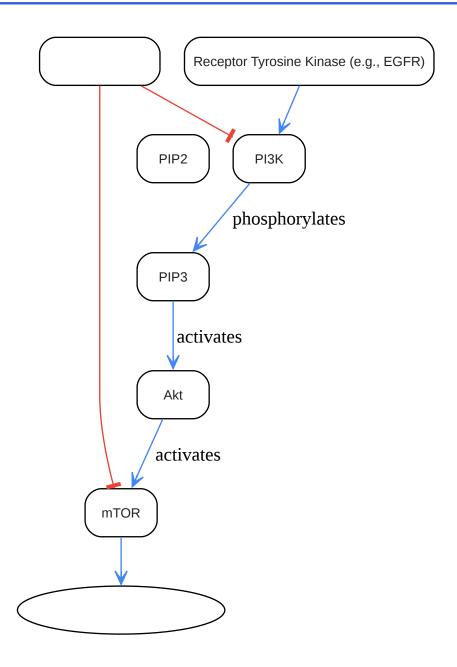
The Friedländer synthesis is a widely employed method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.[4][5][6][7] This reaction can be catalyzed by either acids or bases. [5][6]

Reaction Scheme: Friedländer Synthesis

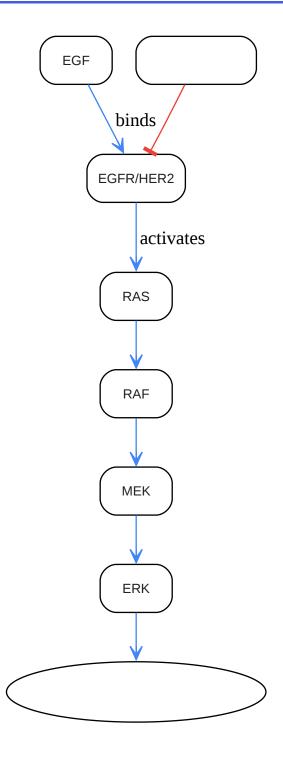












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